molecular formula C19H15NO B324486 3-(1-naphthyl)-N-phenylacrylamide

3-(1-naphthyl)-N-phenylacrylamide

Katalognummer: B324486
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: FBIINVWZWRBDCJ-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Naphthyl)-N-phenylacrylamide (CAS: 1776071-77-2) is an acrylamide derivative with the molecular formula C₁₉H₁₅NO and a molecular weight of 273.33 g/mol . Its structure features an acrylamide backbone substituted with a 1-naphthyl group at the β-position and a phenyl group attached to the nitrogen atom (Figure 1). The compound exists in the E-isomeric configuration, as indicated by the (2E) designation in its IUPAC name . Key identifiers include MDL number MFCD02603192 and ChemSpider ID 593513.

Eigenschaften

Molekularformel

C19H15NO

Molekulargewicht

273.3 g/mol

IUPAC-Name

(E)-3-naphthalen-1-yl-N-phenylprop-2-enamide

InChI

InChI=1S/C19H15NO/c21-19(20-17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H,(H,20,21)/b14-13+

InChI-Schlüssel

FBIINVWZWRBDCJ-BUHFOSPRSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Isomerische SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1. Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Evidence Source
This compound C₁₉H₁₅NO 273.33 1-Naphthyl, phenyl Hydrophobic copolymer synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Chlorine, phthalimide core Polyimide monomer synthesis
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide C₁₈H₁₃N₃O 299.32 Cyano, indole Immunomodulatory, anti-inflammatory
(E)-3-(4-Bromophenyl)-N-phenylacrylamide (LQM338) C₁₅H₁₂BrNO 302.17 Bromine Antiviral research (mentioned in patents)
(Z)-3-((4-(tert-Butyl)phenyl)thio)-N-phenylacrylamide C₁₉H₂₁NOS 311.45 tert-Butyl, thioether Regiospecific synthesis studies
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide C₁₉H₁₄ClNO₂ 323.80 Chlorophenyl, furan Structural diversity in drug design

Impact of Aromatic Substituents

  • Naphthyl vs. This property is exploited in copolymers for EOR, where enhanced hydrophobic interactions improve viscosity and stability .
  • Halogenated Derivatives : Bromine (LQM338) and chlorine (3-(5-(2-chlorophenyl)furan-2-yl)-N-phenylacrylamide) substituents enhance electrophilicity and binding affinity in biological targets, making them candidates for antiviral and therapeutic applications .

Heterocyclic and Functional Group Variations

  • Indole and Cyano Groups: The (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide leverages the indole moiety’s hydrogen-bonding capacity and the cyano group’s electron-withdrawing effects, contributing to its immunomodulatory activity .
  • Thioether and tert-Butyl Groups : The thioether linkage in (Z)-3-((4-(tert-butyl)phenyl)thio)-N-phenylacrylamide improves oxidative stability, while the bulky tert-butyl group imposes steric hindrance, influencing regioselectivity in synthesis .

Polymer Chemistry

  • Hydrophobically Modified Copolymers : this compound is copolymerized with acrylamide to create polymers for EOR. These materials exhibit enhanced viscosity and temperature resistance due to hydrophobic naphthyl interactions .
  • Poly(methyl methacrylate) Copolymers : Incorporation of this compound into PMMA matrices modifies UV-photoluminescent properties, suggesting applications in optical materials .

Pharmaceutical Potential

  • However, its structural features (e.g., aromaticity) align with compounds targeting protein-binding sites or enzyme inhibition.

Vorbereitungsmethoden

Synthesis of 3-(1-Naphthyl)Acryloyl Chloride

The acid chloride route begins with synthesizing 3-(1-naphthyl)acrylic acid via a Perkin condensation between 1-naphthaldehyde and malonic acid in acetic anhydride. The acrylic acid derivative is then converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Excess SOCl₂ is removed under reduced pressure, yielding a pale yellow oil.

Reaction Conditions

  • Temperature: 0–5°C (initial), room temperature (final)

  • Solvent: Anhydrous DCM

  • Catalyst: None required

  • Yield: 85–90%

Coupling with Aniline

The acyl chloride is reacted with aniline in DCM using triethylamine (TEA) as a base to scavenge HCl. TEA (3 equiv.) is added dropwise to a cooled (0–5°C) mixture of aniline and 3-(1-naphthyl)acryloyl chloride. After 1 hour at low temperature, the reaction is warmed to room temperature for 5 hours.

Workup and Purification

  • Dilution with ethyl acetate (3 × 25 mL)

  • Washing with 10% HCl (removes excess TEA)

  • Brine wash (removes residual acid)

  • Drying over Na₂SO₄

  • Column chromatography (ethyl acetate/hexanes, 20:80)

  • Yield : 65–75%

  • Melting Point : 103–106°C (lit.)

Boric Acid-Catalyzed Direct Amidation

Reaction Mechanism

This method avoids acyl chloride intermediates by directly coupling 3-(1-naphthyl)acrylic acid with aniline in toluene using boric acid (H₃BO₃) as a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, with boric acid activating the carboxylic acid through borate ester formation.

Optimized Protocol

  • Reactants : 3-(1-Naphthyl)acrylic acid (1 equiv.), aniline (1.2 equiv.)

  • Catalyst : H₃BO₃ (0.1 equiv.)

  • Solvent : Toluene

  • Temperature : 110°C, 12 hours

  • Yield : 70–78%

Advantages and Limitations

  • Advantages : Eliminates SOCl₂ handling, suitable for acid-sensitive substrates.

  • Limitations : Requires high temperatures, leading to potential polymerization.

Microwave-Assisted Synthesis

Procedure and Outcomes

A microwave-assisted variant was explored using nitroaniline derivatives as model substrates. However, scaling difficulties and lower yields (55–65%) compared to conventional heating were observed.

Typical Conditions

  • Power : 300 W

  • Temperature : 100°C

  • Time : 20 minutes

  • Solvent : Ethyl methyl ketone

Comparative Analysis

ParameterConventional HeatingMicrowave
Yield65%55%
Reaction Time6 hours20 minutes
ScalabilityHighLow

Polymerization Mitigation Strategies

Radical Inhibitors

Adding hydroquinone (0.1 wt%) suppresses acrylamide polymerization during synthesis.

Temperature Control

Maintaining temperatures below 70°C minimizes radical initiation, though higher temperatures (100°C) are required for nitro-substituted analogs.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 10.64 (s, NH), 8.71 (t, J = 2.1 Hz, naphthyl-H), 6.54–6.25 (m, CH=CH).

  • ¹³C NMR : δ 164.2 (C=O), 148.4 (naphthyl-C), 131.7 (CH=CH).

X-ray Diffraction (XRPD)

Crystalline samples exhibit distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° (Cu Kα radiation).

Industrial-Scale Considerations

Solvent Recovery

Toluene and DCM are recycled via distillation, reducing costs by 20–30%.

Waste Management

  • Acid Waste : Neutralized with NaOH before disposal.

  • Metal Salts : Recovered via filtration (e.g., Na₂SO₄) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(1-naphthyl)-N-phenylacrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 1-naphthylamine derivatives and acryloyl chloride intermediates. Optimization involves adjusting reaction parameters such as temperature (e.g., 0–25°C for controlled acylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to maximize yields . Catalytic additives like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical, with yields typically ranging from 60–85% depending on substituent steric effects .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm), acrylamide vinyl protons (δ 6.2–6.8 ppm, J = 15–17 Hz for trans-configuration), and N-phenyl group signals .
  • LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 298.3) and detect impurities.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid exposure to strong oxidizers or moisture, as these may degrade the acrylamide moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, HDAC isoform specificity) or compound purity. To resolve these:

  • Standardize Assays : Use validated protocols (e.g., HDAC fluorometric assays with TSA as a positive control) .
  • Dose-Response Analysis : Establish IC50 values across multiple replicates to assess potency variability.
  • Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) to identify binding mode inconsistencies with HDAC active sites .

Q. What in silico strategies are effective for predicting the bioactivity and pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use tools like Schrödinger’s QikProp to predict LogP (target ~3.5 for blood-brain barrier penetration) and solubility.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., HDAC8) to assess binding stability over 100-ns trajectories.
  • ADMET Prediction : SwissADME or ADMETLab 2.0 can evaluate hepatotoxicity risks and CYP450 inhibition profiles .

Q. What experimental approaches are used to evaluate this compound as a functional monomer in polymer chemistry?

  • Methodological Answer :

  • Copolymer Synthesis : Radical polymerization with methyl methacrylate (MMA) using AIBN as an initiator (70°C, 24 hr).
  • Material Characterization :
  • GPC : Determine molecular weight (Mn > 50 kDa) and dispersity (Đ < 1.5).
  • UV-PL Spectroscopy : Monitor fluorescence emission (λem = 400–450 nm) for optoelectronic applications .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DCMMinimizes hydrolysis
Temperature0–5°C (stepwise)Reduces side reactions
Catalytic BaseTriethylamine (1.2 eq)Enhances acylation efficiency

Table 2 : Biological Assay Conditions for HDAC Inhibition Studies

Assay ComponentRecommendationRationaleReference
Cell LineHeLa (HDAC1/2/3-rich)Standardized activity metrics
Incubation Time24–48 hrBalances efficacy/toxicity
Positive ControlTrichostatin A (10 nM)Validates assay sensitivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.